molecular formula C2H6N2OS B1265980 2-Sulfanylacetohydrazide CAS No. 760-30-5

2-Sulfanylacetohydrazide

Cat. No.: B1265980
CAS No.: 760-30-5
M. Wt: 106.15 g/mol
InChI Key: VLERMNIUDRUNQO-UHFFFAOYSA-N
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Description

2-Sulfanylacetohydrazide, also known as mercaptoacetohydrazide, is a chemical compound with the molecular formula C2H6N2OS and a molecular weight of 106.15 g/mol . It is characterized by the presence of a sulfanyl group (-SH) and a hydrazide group (-CONHNH2) attached to an acetyl group. This compound is known for its versatility in various chemical reactions and applications in scientific research.

Biochemical Analysis

Biochemical Properties

2-Sulfanylacetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with thiol-containing enzymes, where it acts as a substrate or inhibitor. The compound can form covalent bonds with the thiol groups of cysteine residues in proteins, leading to the modification of enzyme activity. Additionally, this compound has been shown to interact with metal ions, which can influence its binding affinity and reactivity with other biomolecules .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades. This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes and influencing the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, through covalent or non-covalent interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain proteases by forming a covalent bond with the active site cysteine residue. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxicity, leading to adverse effects such as liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation and conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the overall bioavailability and activity of this compound in the body. Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications. These localization signals can direct this compound to its site of action, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can also influence its stability and degradation, as different compartments have distinct microenvironments and enzymatic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Sulfanylacetohydrazide can be synthesized through several methods. One common method involves the reaction of thioglycolic acid with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:

HSCH2COOH+NH2NH2HSCH2CONHNH2+H2O\text{HSCH}_2\text{COOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{HSCH}_2\text{CONHNH}_2 + \text{H}_2\text{O} HSCH2​COOH+NH2​NH2​→HSCH2​CONHNH2​+H2​O

This reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-sulfanylacetohydrazide involves its interaction with molecular targets through its sulfanyl and hydrazide groups. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. The hydrazide group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, affecting their function and activity .

Comparison with Similar Compounds

  • Thioglycolic acid hydrazide
  • 2-Mercaptoacetohydrazide
  • Mercapto-essigsaeure-hydrazid
  • 2-Mercaptoacethydrazide

Comparison: 2-Sulfanylacetohydrazide is unique due to its specific combination of sulfanyl and hydrazide groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater potential for forming disulfide bonds .

Properties

IUPAC Name

2-sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2OS/c3-4-2(5)1-6/h6H,1,3H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLERMNIUDRUNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60226901
Record name Acetic acid,2-mercapto-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760-30-5
Record name Mercaptoacetic acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid,2-mercapto-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60226901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanylacetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MERCAPTOACETIC ACID HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FP2VC8AYZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary finding of the research paper regarding 2-sulfanylacetohydrazide?

A1: The research paper primarily focuses on characterizing the structure of condensation products formed between various aldoses (sugars) and several SH-containing hydrazides, including this compound []. Using 1H- and 13C-NMR spectroscopy, the researchers elucidated the structure of these products, providing valuable insights into the interaction between this compound and aldose sugars. This information is valuable for understanding the reactivity and potential applications of this compound in carbohydrate chemistry.

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